N-Ethyl-d3 Maleimide
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Overview
Description
N-Ethyl-d3 Maleimide is an organic compound derived from maleic acid. It contains an amide functional group and is characterized by its reactivity towards thiols. This compound is commonly used to modify cysteine residues in proteins and peptides, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-d3 Maleimide can be synthesized through various methods. One common approach involves the reaction of maleic anhydride with ethylamine, followed by cyclization to form the maleimide ring. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-d3 Maleimide undergoes various chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as thiols to form stable thioether bonds.
Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienes like furan, forming cycloaddition products.
Common Reagents and Conditions:
Michael Addition: Typically occurs in the pH range of 6.5-7.5, with thiols as nucleophiles.
Diels-Alder Reaction: Often performed in aqueous medium to enhance the reaction rate and yield.
Major Products Formed:
Thioether Bonds: Formed through Michael addition with thiols.
Cycloaddition Products: Resulting from Diels-Alder reactions with dienes.
Scientific Research Applications
N-Ethyl-d3 Maleimide has a wide range of applications in scientific research:
Mechanism of Action
N-Ethyl-d3 Maleimide exerts its effects by reacting with thiol groups in proteins and peptides. This reaction forms stable thioether bonds, which can alter the structure and function of the target proteins. The compound is an irreversible inhibitor of cysteine peptidases, with alkylation occurring at the active site thiol group . Additionally, it inhibits deubiquitinating enzymes, affecting protein degradation pathways .
Comparison with Similar Compounds
N-Phenylmaleimide: Similar in structure but contains a phenyl group instead of an ethyl group.
N-Methylmaleimide: Contains a methyl group instead of an ethyl group.
N-Butylmaleimide: Contains a butyl group instead of an ethyl group.
Uniqueness: N-Ethyl-d3 Maleimide is unique due to its specific reactivity towards thiols and its ability to form stable thioether bonds. This makes it particularly useful in studying the functional role of thiol groups in proteins and enzymes .
Properties
CAS No. |
1246816-40-9 |
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Molecular Formula |
C₆H₄D₃NO₂ |
Molecular Weight |
128.14 |
Synonyms |
1-(Ethyl-d3)-1H-pyrrole-2,5-dione; 1-(Ethyl-d3)-1H-pyrrole-2,5-dione; Ethylmaleimide-d3; Maleic Acid N-Ethylimide-d3; NEM-d3; NSC 7638-d3; |
Origin of Product |
United States |
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